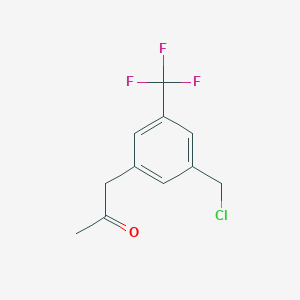
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(chloromethyl)-5-(trifluoromethyl)benzene and propan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes and optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit a biological response.
Pathways Involved: The interaction with molecular targets can activate or inhibit specific biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)ethanone: The ethanone moiety in this compound results in different reactivity compared to the propan-2-one moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClF3O |
|---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O/c1-7(16)2-8-3-9(6-12)5-10(4-8)11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
NVOIETWKIALPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















